molecular formula C9H6KNO4S B081065 Potassium quinolin-8-yl sulphate CAS No. 14534-95-3

Potassium quinolin-8-yl sulphate

Cat. No.: B081065
CAS No.: 14534-95-3
M. Wt: 263.31 g/mol
InChI Key: DWBSXHMYTSZXQL-UHFFFAOYSA-M
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Description

Potassium quinolin-8-yl sulphate is a chemical compound derived from 8-hydroxyquinoline, a heterocyclic organic compound. This compound is known for its chelating properties, which means it can form stable complexes with metal ions. It is widely used in various fields, including analytical chemistry, medicine, and industry, due to its ability to bind with metals and its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium hydroxyquinoline sulfate typically involves the reaction of 8-hydroxyquinoline with potassium sulfate. The process can be carried out under controlled conditions to ensure the formation of the desired product. One common method involves dissolving 8-hydroxyquinoline in a suitable solvent, such as ethanol, and then adding potassium sulfate to the solution. The mixture is then heated to promote the reaction and the formation of potassium hydroxyquinoline sulfate .

Industrial Production Methods: In industrial settings, the production of potassium hydroxyquinoline sulfate may involve more advanced techniques to ensure high yield and purity. This can include the use of automated reactors, precise temperature control, and purification steps such as recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Potassium quinolin-8-yl sulphate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds .

Scientific Research Applications

Potassium quinolin-8-yl sulphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium hydroxyquinoline sulfate involves its ability to chelate metal ions. By binding to metal ions, the compound can interfere with various biological processes that depend on these metals. For example, it can inhibit the activity of metal-dependent enzymes, disrupt metal ion transport, and affect cellular processes that require metal ions .

Comparison with Similar Compounds

Uniqueness: Potassium quinolin-8-yl sulphate is unique due to its specific combination of chelating properties and biological activity. Its ability to form stable complexes with metal ions makes it particularly useful in applications where metal ion binding is crucial. Additionally, its sulfate group enhances its solubility and stability compared to other quinoline derivatives .

Properties

IUPAC Name

potassium;quinolin-8-yl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4S.K/c11-15(12,13)14-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6H,(H,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBSXHMYTSZXQL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OS(=O)(=O)[O-])N=CC=C2.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6KNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20932576
Record name Potassium quinolin-8-yl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20932576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14534-95-3
Record name 8-Quinolinol potassium sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014534953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium quinolin-8-yl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20932576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium quinolin-8-yl sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.046
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POTASSIUM HYDROXYQUINOLINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVX32KTZ2W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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